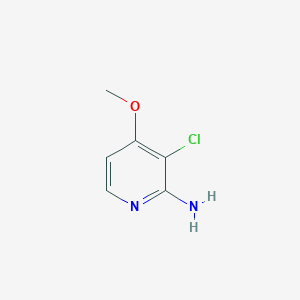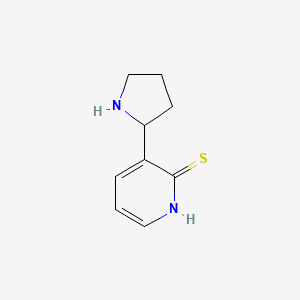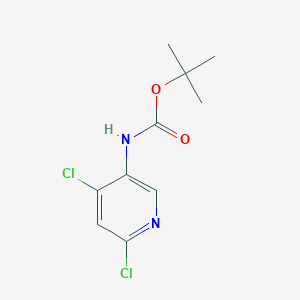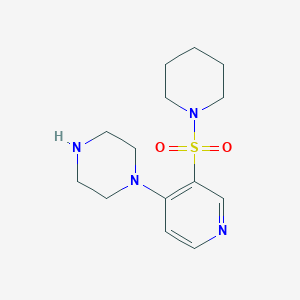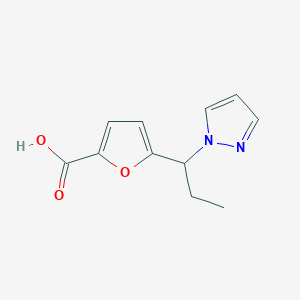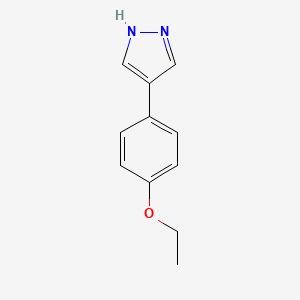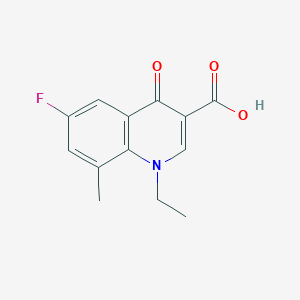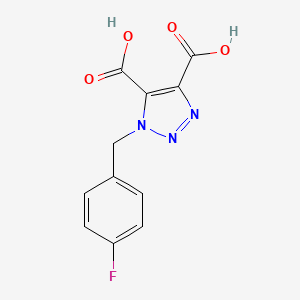
1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzyl group attached to the triazole ring, along with two carboxylic acid groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.
化学反应分析
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole ring and fluorobenzyl group are known to enhance the biological activity of molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
相似化合物的比较
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and reactivity.
The uniqueness of this compound lies in its combination of the fluorobenzyl group and the triazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H8FN3O4 |
|---|---|
分子量 |
265.20 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C11H8FN3O4/c12-7-3-1-6(2-4-7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) |
InChI 键 |
SBHSMORNXIUJII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


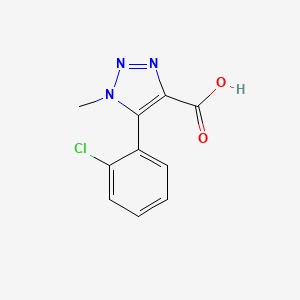
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
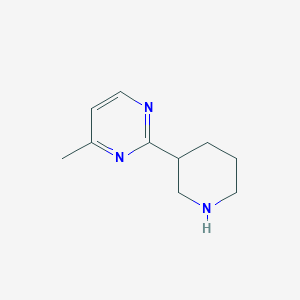
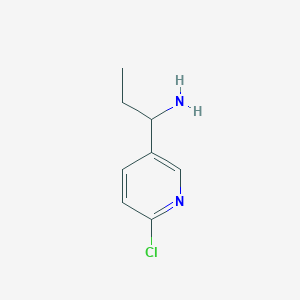
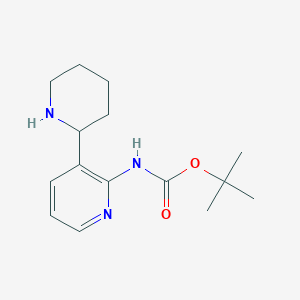
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)
